2,5-Dichlorobenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichlorobenzenesulfonyl fluoride is a halogenated aromatic sulfonyl fluoride with the molecular formula C6H3Cl2FO2S and a molecular weight of 229.06 g/mol . This compound is known for its use as a reagent in organic synthesis, particularly in the modification of organic molecules to create new compounds.
Mechanism of Action
Target of Action
The primary target of 2,5-Dichlorobenzenesulfonyl fluoride is proteins or nucleic acids . The compound acts as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
This compound interacts with its targets (proteins or nucleic acids) through a process known as click chemistry . This approach through sulfates is a complementary method to using amides and phosphate groups as linkers .
Biochemical Pathways
Given its role as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids , it can be inferred that it may influence the pathways these molecules are involved in.
Result of Action
Given its role in the assembly of -so2- linked small molecules with proteins or nucleic acids , it can be inferred that it may influence the function and activity of these molecules.
Biochemical Analysis
Biochemical Properties
The sulfonyl fluoride motif of 2,5-Dichlorobenzenesulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .
Cellular Effects
It is known that sulfonyl fluorides can interact with proteins and nucleic acids , which suggests that this compound may have significant effects on cellular processes.
Molecular Mechanism
It is known that the compound can be used to modify organic molecules, suggesting that it may interact with biomolecules in a similar manner .
Preparation Methods
2,5-Dichlorobenzenesulfonyl fluoride can be synthesized through various methods. One common synthetic route involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with hydrogen fluoride under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
2,5-Dichlorobenzenesulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions depending on the reagents and conditions used.
Click Chemistry: This compound is often used in click chemistry, where it acts as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved .
Scientific Research Applications
2,5-Dichlorobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,5-Dichlorobenzenesulfonyl fluoride can be compared with other similar compounds, such as:
- 2,4-Dichlorobenzenesulfonyl fluoride
- 2,6-Dichlorobenzenesulfonyl fluoride
- 3,5-Dichlorobenzenesulfonyl fluoride
These compounds share similar chemical structures but differ in the position of the chlorine atoms on the benzene ring. The unique positioning of the chlorine atoms in this compound gives it distinct reactivity and properties, making it suitable for specific applications .
Properties
IUPAC Name |
2,5-dichlorobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKAVWPYSXFORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-39-6 |
Source
|
Record name | 1373233-39-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.